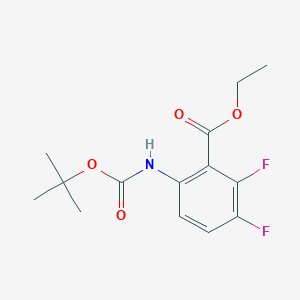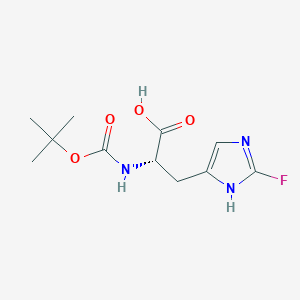
(R)-2-Fluoro-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Fluoro-histidine is a fluorinated analog of the amino acid histidine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the second position of the imidazole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-histidine typically involves the fluorination of histidine derivatives. One common method is the electrophilic fluorination of protected histidine using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of ®-2-Fluoro-histidine may involve large-scale fluorination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: ®-2-Fluoro-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted histidine derivatives with various functional groups.
科学的研究の応用
®-2-Fluoro-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural histidine.
Medicine: Investigated for its potential as a diagnostic tool in positron emission tomography (PET) imaging.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine.
作用機序
The mechanism of action of ®-2-Fluoro-histidine involves its incorporation into proteins and peptides, where it can influence the structure and function of the biomolecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the imidazole ring, affecting enzyme activity and protein stability. Molecular targets include enzymes that utilize histidine as a catalytic residue, and pathways involving histidine metabolism.
類似化合物との比較
Histidine: The natural amino acid without fluorine substitution.
2-Fluoro-tryptophan: Another fluorinated amino acid with a similar structure.
Fluorinated tyrosine derivatives: Compounds with fluorine substitution on the aromatic ring.
Uniqueness of ®-2-Fluoro-histidine:
Fluorine Substitution: The presence of fluorine at the second position of the imidazole ring imparts unique electronic and steric properties.
Biological Mimicry: It closely mimics natural histidine, making it valuable in biological studies.
Versatility: Its ability to undergo various chemical reactions and form stable derivatives enhances its utility in research and industrial applications.
特性
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHWICVZBUWSBK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)F)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)






